
Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)
描述
Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) is a chemical compound with the molecular formula C23H32N2O6. It is known for its applications in the synthesis of polyurethane elastomers, where it serves as a model compound for diol-linked methylene diphenyl diisocyanate (MDI) units .
准备方法
The synthesis of Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) typically involves the reaction of 4,4’-methylenebis(phenyl isocyanate) with 1,4-butanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反应分析
Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) has several scientific research applications:
Chemistry: It is used as a model compound in the study of polyurethane elastomers, providing insights into the behavior of diol-linked MDI units.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
作用机制
The mechanism of action of Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) involves its interaction with specific molecular targets. In the context of polyurethane synthesis, it reacts with isocyanate groups to form urethane linkages, contributing to the material’s mechanical properties. The pathways involved include nucleophilic addition reactions, where the hydroxyl groups of the compound react with isocyanate groups to form stable urethane bonds .
相似化合物的比较
Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) can be compared with other similar compounds, such as:
4,4’-Methylenebis(phenyl isocyanate): A precursor in the synthesis of the compound.
1,4-Butanediol: Another precursor used in the synthesis.
Polyurethane elastomers: The final products in which the compound is used as a model.
The uniqueness of Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) lies in its specific structure, which makes it an ideal model for studying diol-linked MDI units in polyurethane elastomers .
属性
IUPAC Name |
4-hydroxybutyl N-[4-[[4-(4-hydroxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c26-13-1-3-15-30-22(28)24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-23(29)31-16-4-2-14-27/h5-12,26-27H,1-4,13-17H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHODBHQIUSBKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCCO)NC(=O)OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


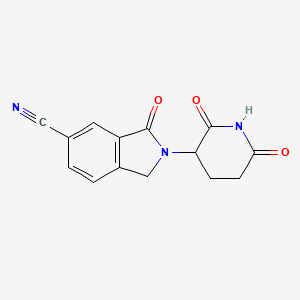
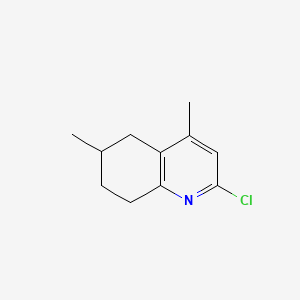
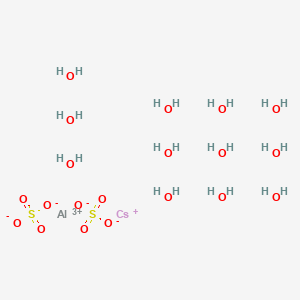
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B8256290.png)
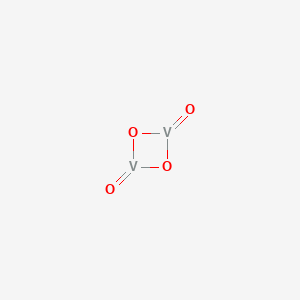
![L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl-](/img/structure/B8256296.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B8256302.png)
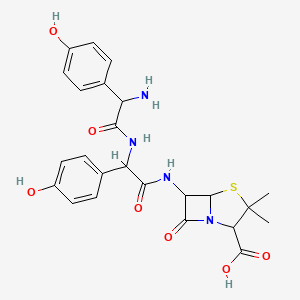
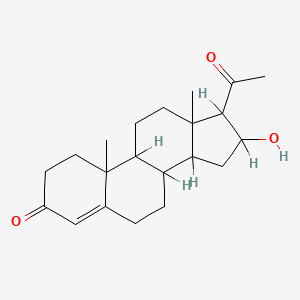
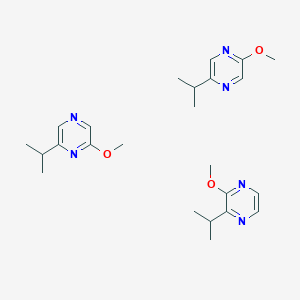
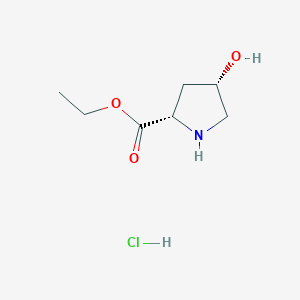
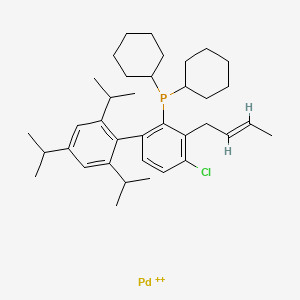
![2-Fluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B8256326.png)
![4-Fluoro-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid](/img/structure/B8256327.png)
